AS1708727
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZQEPCCWFFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AS1708727: A Technical Guide to a Novel Foxo1 Inhibitor for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of AS1708727, a potent and orally active inhibitor of the Forkhead box protein O1 (Foxo1). Foxo1 is a key transcription factor implicated in the regulation of glucose and lipid metabolism, making it a promising therapeutic target for type 2 diabetes and hypertriglyceridemia. This document details the pharmacological profile of this compound, including its in vitro and in vivo efficacy, and provides comprehensive experimental methodologies for key assays.
Core Concepts: The Role of Foxo1 in Metabolism
Foxo1 integrates insulin signaling with the transcriptional regulation of genes involved in hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[1][2] Under fasting conditions, Foxo1 is active and located in the nucleus, where it promotes the expression of key gluconeogenic enzymes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[2] Following insulin stimulation, Foxo1 is phosphorylated by Akt, leading to its exclusion from the nucleus and subsequent degradation, thereby suppressing gluconeogenesis.[2] In insulin-resistant states, such as type 2 diabetes, this regulatory mechanism is impaired, leading to persistent Foxo1 activity and excessive hepatic glucose production.
This compound: A Potent Inhibitor of Foxo1 Activity
This compound was identified as a novel Foxo1 inhibitor that demonstrates significant anti-diabetic and anti-hypertriglyceridemic effects.[3] It effectively suppresses the expression of gluconeogenic genes, leading to reduced blood glucose levels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Assay System |
| EC50 (G6Pase) | 0.33 µM | Fao rat hepatoma cells |
| EC50 (PEPCK) | 0.59 µM | Fao rat hepatoma cells |
Table 1: In Vitro Efficacy of this compound.[1]
| Parameter | Dosage | Animal Model | Effect |
| Blood Glucose Reduction | 300 mg/kg (orally, twice daily for 4 days) | db/db mice | Significantly reduced blood glucose levels. |
| Triglyceride Reduction | 300 mg/kg (orally, twice daily for 4 days) | db/db mice | Significantly reduced plasma triglyceride levels. |
| Gene Expression (Hepatic) | 100 and 300 mg/kg (orally, twice daily for 4 days) | db/db mice | Significantly reduced mRNA levels of G6Pase and PEPCK. |
| Pharmacokinetics (Cmax) | 300 mg/kg (orally) | db/db mice | 26.7 µM |
| Pharmacokinetics (Tmax) | 300 mg/kg (orally) | db/db mice | 0.5 hours |
| Liver Distribution | 300 mg/kg (orally) | db/db mice | Liver concentration was 3.7- to 5.4-fold higher than plasma concentration at 0.5-2 hours post-administration. |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in db/db Mice.[1]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AS1708727 in Gluconeogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Foxo1 inhibitor, AS1708727, and its significant role in the regulation of gluconeogenesis. This compound has demonstrated potent anti-hyperglycemic and anti-hypertriglyceridemic effects, primarily through its targeted inhibition of the Forkhead box protein O1 (Foxo1), a critical transcription factor in the gluconeogenic pathway. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate the function of this compound.
Core Mechanism of Action
This compound functions as a direct inhibitor of Foxo1.[1][2] In the liver, Foxo1 is a key mediator of glucose metabolism, promoting the transcription of essential gluconeogenic enzymes, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][3] By inhibiting Foxo1, this compound effectively suppresses the gene expression of these enzymes, leading to a reduction in hepatic glucose production.[1] This targeted action makes this compound a promising candidate for therapeutic intervention in metabolic disorders such as type 2 diabetes mellitus and hypertriglyceridemia.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data available.
| In Vitro Efficacy of this compound | |
| Target Gene | EC50 Value |
| G6Pase | 0.33 µM |
| PEPCK | 0.59 µM |
| In Vivo Pharmacokinetics and Efficacy of this compound in db/db Mice | |
| Parameter | Value/Effect |
| Oral Administration (Single Dose) | |
| Cmax (300 mg/kg) | 26.7 µM |
| Tmax (300 mg/kg) | 0.5 h |
| Chronic Oral Administration (Twice daily for 4 days) | |
| Blood Glucose Level (300 mg/kg) | Significantly reduced |
| Plasma Triglyceride Level (300 mg/kg) | Significantly reduced |
| Hepatic G6Pase mRNA Level (100 and 300 mg/kg) | Significantly reduced |
| Hepatic PEPCK mRNA Level (100 and 300 mg/kg) | Significantly reduced |
Signaling Pathway
The signaling pathway through which this compound modulates gluconeogenesis is centered on the inhibition of the transcription factor Foxo1. Under normal physiological conditions, insulin activates the PI3K/Akt signaling pathway, which leads to the phosphorylation and subsequent nuclear exclusion of Foxo1, thereby inhibiting gluconeogenesis.[3][4] In insulin-resistant states, Foxo1 remains active in the nucleus, driving the expression of gluconeogenic genes. This compound directly inhibits the transcriptional activity of Foxo1, mimicking the suppressive effect of insulin on hepatic glucose production.
References
- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Insulin-regulated hepatic gluconeogenesis through FOXO1–PGC-1α interaction [ideas.repec.org]
The AS1708727 Signaling Pathway in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the signaling pathway of AS1708727, a novel inhibitor of the Forkhead box protein O1 (FoxO1), and its implications for cancer therapy. This document outlines the current understanding of its mechanism of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Core Concepts: The Paradoxical Role of FoxO1 in Cancer
FoxO1 is a transcription factor that is canonically considered a tumor suppressor. It is a key downstream effector of the PI3K/AKT signaling pathway. In normal and non-cancerous cells, the activation of growth factor receptors leads to the activation of PI3K and subsequently AKT. AKT then phosphorylates FoxO1, leading to its sequestration in the cytoplasm and inhibition of its transcriptional activity. This prevents the expression of genes involved in apoptosis and cell cycle arrest. In many cancers, the PI3K/AKT pathway is constitutively active, which would suggest that FoxO1's tumor-suppressive functions are already silenced.
However, emerging evidence reveals a paradoxical, context-dependent role for FoxO1 in certain malignancies, particularly in aggressive cancers like glioblastoma multiforme (GBM) and basal-like breast cancer (BBC). In these cancer cells, FoxO1 appears to contribute to the maintenance of a cancer stem cell-like phenotype, promoting tumor progression and therapeutic resistance. Therefore, inhibiting this pro-tumorigenic function of FoxO1 with small molecules like this compound presents a novel therapeutic strategy.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that directly targets FoxO1, preventing its transcriptional activity. By inhibiting FoxO1, this compound disrupts the signaling network that supports the survival and proliferation of specific cancer cells. This inhibition leads to the upregulation of pro-apoptotic genes, ultimately triggering programmed cell death.
The this compound Signaling Pathway in Cancer Cells
The following diagram illustrates the signaling pathway affected by this compound in cancer cells where FoxO1 has a pro-tumorigenic role.
Caption: this compound inhibits the pro-tumorigenic activity of FoxO1, leading to apoptosis.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of FoxO1 inhibition by this compound and a structurally similar inhibitor, AS1842856, on glioblastoma and basal-like breast cancer cell lines.
Table 1: Effect of FoxO1 Inhibition on Colony Formation
| Cell Line | Cancer Type | Treatment (AS1842856) | Reduction in Colony Formation (%) |
| MDA-MB-468 | Basal-like Breast Cancer | 1 µM | ~50% |
| BT549 | Basal-like Breast Cancer | 1 µM | ~60% |
| LN229 | Glioblastoma | 1 µM | ~75% |
| DBTRG | Glioblastoma | 1 µM | ~80% |
| A172 | Glioblastoma | 1 µM | ~90% |
| LN18 | Glioblastoma | 1 µM | ~70% |
Data is estimated from graphical representations in Flores et al., FEBS Open Bio, 2023.[1][2]
Table 2: Upregulation of Pro-Apoptotic Genes by FoxO1 Inhibition
| Cell Line | Cancer Type | Treatment | Gene | Fold Increase in Expression (vs. Control) |
| BT549 | Basal-like Breast Cancer | 1 µM AS1842856 (48h) | FAS | ~2.5 |
| BIM | ~3.0 | |||
| MDA-MB-468 | Basal-like Breast Cancer | 1 µM this compound (48h) | FAS | ~2.0 |
| U87MG | Glioblastoma | 1 µM AS1842856 (48h) | FAS | ~4.0 |
| BIM | ~2.0 | |||
| LN229 | Glioblastoma | 1 µM AS1842856 (48h) | FAS | ~3.5 |
| BIM | ~2.5 |
Data is estimated from graphical representations in Flores et al., FEBS Open Bio, 2023.[1][2][3]
Table 3: Induction of Apoptosis by FoxO1 Inhibition (AS1842856)
| Cell Line | Cancer Type | Treatment (1 µM) | Increase in Apoptotic Cells (%) |
| LN229 | Glioblastoma | 48h | ~30% |
| BT549 | Basal-like Breast Cancer | 48h | ~25% |
| MDA-MB-468 | Basal-like Breast Cancer | 48h | ~20% |
Data is estimated from graphical representations of Annexin V/PI staining in Flores et al., FEBS Open Bio, 2023.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Caption: Workflow for the colony formation assay.
Methodology:
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Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, LN229) are harvested, counted, and seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
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Treatment: After 24 hours, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
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Incubation: Plates are incubated in a humidified incubator at 37°C with 5% CO2 for 10-14 days, with media changes as required.
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Fixation and Staining: The medium is removed, and colonies are washed with PBS, fixed with 100% methanol for 15 minutes, and then stained with 0.5% crystal violet solution for 20 minutes.
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Quantification: Plates are washed with water and air-dried. Colonies containing ≥50 cells are counted manually or using an automated colony counter. The surviving fraction is calculated as (mean number of colonies / number of cells seeded) of the treated group divided by that of the control group.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the relative expression levels of target genes (e.g., FAS, BIM).
Caption: Workflow for qRT-PCR analysis.
Methodology:
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Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with this compound or vehicle for the desired time (e.g., 48 hours). After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Total RNA is extracted from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit. RNA concentration and purity are determined using a spectrophotometer.
-
cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
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qPCR: The qPCR reaction is prepared with cDNA template, gene-specific primers for the target genes (FAS, BIM) and a reference gene (e.g., GAPDH, TUBB), and a qPCR master mix containing SYBR Green dye. The reaction is run on a real-time PCR instrument.
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Data Analysis: The cycle threshold (Ct) values are obtained. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects and quantifies apoptotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
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Cell Treatment: Cells are treated with this compound or vehicle for the indicated time.
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Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution to maintain cell membrane integrity.
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Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
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Flow Cytometry: The stained cells are analyzed on a flow cytometer.
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Quadrant Analysis: The data is analyzed to distinguish between different cell populations:
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Annexin V- / PI- : Live cells
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Annexin V+ / PI- : Early apoptotic cells
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Annexin V+ / PI+ : Late apoptotic/necrotic cells
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Annexin V- / PI+ : Necrotic cells
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Conclusion
The FoxO1 inhibitor this compound represents a promising therapeutic agent for cancers where FoxO1 plays a pro-tumorigenic role, such as certain subtypes of glioblastoma and breast cancer. By inhibiting FoxO1, this compound can induce apoptosis and reduce the proliferative capacity of these cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of FoxO1 inhibitors as a targeted cancer therapy. Further investigation into the precise molecular mechanisms underlying the paradoxical role of FoxO1 in different cancer contexts is warranted to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Foxo1 Inhibitor AS1708727: A Deep Dive into its Impact on Triglyceride Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Foxo1 inhibitor, AS1708727, and its significant impact on triglyceride metabolism. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms underlying lipid disorders and potential therapeutic interventions. This guide synthesizes available data on this compound, detailing its mechanism of action, presenting quantitative in vivo and in vitro data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved.
Introduction: Targeting Foxo1 for Hypertriglyceridemia
Hypertriglyceridemia is a prevalent lipid disorder characterized by elevated levels of triglycerides in the bloodstream, and it is a significant risk factor for cardiovascular disease and pancreatitis. The forkhead box protein O1 (Foxo1) has emerged as a key transcription factor in the regulation of both glucose and lipid metabolism.[1][2] In the liver, Foxo1 plays a crucial role in orchestrating the expression of genes involved in triglyceride synthesis and transport.[1] this compound is a novel, orally active small molecule inhibitor of Foxo1 that has demonstrated potent anti-hyperglycemic and anti-hypertriglyceridemic effects in preclinical models.[3][4] This guide will focus on the latter, exploring the molecular underpinnings of how this compound modulates triglyceride metabolism.
Mechanism of Action: Inhibition of Foxo1-Mediated ApoC-III Expression
The primary mechanism by which this compound lowers plasma triglycerides is through the inhibition of Foxo1's transcriptional activity. Foxo1 directly binds to the promoter region of the apolipoprotein C-III (ApoC3) gene, enhancing its transcription.[3][5] ApoC-III is a key protein in triglyceride metabolism, primarily by inhibiting lipoprotein lipase (LPL), the enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[6][7] By inhibiting LPL, ApoC-III slows the clearance of triglyceride-rich lipoproteins from the circulation.[6]
This compound, by inhibiting Foxo1, leads to a downstream reduction in ApoC3 gene expression.[3] This decrease in ApoC-III levels relieves the inhibition of LPL, thereby promoting the efficient breakdown of triglycerides and the clearance of triglyceride-rich lipoproteins, ultimately resulting in lower plasma triglyceride levels.[3][6]
Data Presentation: In Vivo and In Vitro Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in Diabetic db/db Mice
| Parameter | Treatment Group | Dose (mg/kg, oral) | Duration | Result | Reference |
| Plasma Triglycerides | This compound | 300 | 4 days (twice daily) | Significantly reduced | [8] |
| Plasma Glucose | This compound | 300 | 4 days (twice daily) | Significantly reduced | [8] |
| Hepatic ApoC-III mRNA | This compound | Not specified | Not specified | Decreased expression | [3] |
| Hepatic G6Pase mRNA | This compound | 100 and 300 | 4 days (twice daily) | Significantly reduced | [8] |
| Hepatic PEPCK mRNA | This compound | 100 and 300 | 4 days (twice daily) | Significantly reduced | [8] |
Table 2: In Vitro Potency of this compound in Fao Hepatoma Cells
| Target Gene | EC50 (µM) | Cell Line | Reference |
| G6Pase | 0.33 | Fao | Not specified |
| PEPCK | 0.59 | Fao | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on triglyceride metabolism. These are representative protocols based on standard laboratory practices.
In Vivo Study in db/db Mice
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Animal Model: Male diabetic db/db mice are a commonly used model for type 2 diabetes and associated dyslipidemia.
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Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.
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Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at doses ranging from 30 to 300 mg/kg, typically twice daily for a period of 4 days. A vehicle control group receives the vehicle alone.
-
Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at the end of the treatment period. Plasma is separated by centrifugation for subsequent analysis.
-
Tissue Collection: Livers are excised, weighed, and snap-frozen in liquid nitrogen for gene expression analysis.
Plasma Triglyceride Measurement
-
Principle: This is a colorimetric assay based on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured in a coupled enzyme reaction.
-
Procedure:
-
Plasma samples are thawed on ice.
-
A commercial triglyceride quantification kit is used according to the manufacturer's instructions.
-
Briefly, a small volume of plasma (e.g., 10 µL) is added to a 96-well plate.
-
A reaction mixture containing lipase and other enzymes is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Triglyceride concentrations are calculated based on a standard curve generated with known concentrations of a triglyceride standard.[9]
-
Hepatic Gene Expression Analysis by Real-Time PCR
-
RNA Extraction: Total RNA is isolated from frozen liver tissue using a commercial RNA extraction kit (e.g., TRIzol reagent or RNeasy kit). The quality and quantity of RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[10]
-
Real-Time PCR:
-
Real-time PCR is performed using a SYBR Green-based detection method on a real-time PCR system.[11]
-
Gene-specific primers for mouse ApoC3 and a housekeeping gene (e.g., Gapdh or Actb) are designed or obtained from a reliable source.
-
The PCR reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.
-
The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.[11]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound in reducing plasma triglycerides.
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Caption: Foxo1 signaling pathway in the regulation of ApoC-III gene expression.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the management of hypertriglyceridemia through its targeted inhibition of the Foxo1 transcription factor. By downregulating the expression of ApoC-III, this compound effectively enhances the clearance of triglycerides from the plasma. The preclinical data strongly support its potential as a novel treatment for metabolic disorders characterized by elevated triglyceride levels.
Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Clinical trials will be essential to translate these promising preclinical findings into a viable therapeutic option for patients with hypertriglyceridemia and related metabolic diseases. Additionally, exploring the broader effects of Foxo1 inhibition on other aspects of lipid and glucose metabolism will provide a more complete understanding of the therapeutic potential of this class of compounds.
References
- 1. FoxO1 and hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FoxO integration of insulin signaling with glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. APOC-III: a Gatekeeper in Controlling Triglyceride Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Myeloid FoxO1 depletion attenuates hepatic inflammation and prevents nonalcoholic steatohepatitis [jci.org]
- 9. 2.2. Plasma triglyceride assays [bio-protocol.org]
- 10. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
The Role of Foxo1 Inhibition by AS1708727 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forkhead box protein O1 (Foxo1), a member of the FOXO family of transcription factors, plays a pivotal role in regulating a multitude of cellular processes, including cell cycle arrest, DNA repair, and apoptosis. Its function as a tumor suppressor is well-documented, primarily through its ability to translocate to the nucleus and activate the transcription of pro-apoptotic genes. The activity of Foxo1 is tightly regulated, most notably by the PI3K/Akt signaling pathway, which, upon activation by growth factors, phosphorylates Foxo1, leading to its cytoplasmic sequestration and inhibition of its transcriptional activity.
Dysregulation of the PI3K/Akt/Foxo1 axis is a common feature in various cancers, leading to the suppression of Foxo1-mediated apoptosis and promoting cell survival. Consequently, the pharmacological inhibition of Foxo1 has emerged as a potential therapeutic strategy to induce apoptosis in cancer cells. AS1708727 is a small molecule inhibitor of Foxo1 that has been investigated for its potential to modulate Foxo1 activity. This technical guide provides an in-depth overview of the role of Foxo1 inhibition by this compound in the induction of apoptosis, with a focus on the underlying molecular mechanisms, experimental validation, and relevant protocols for research and development.
While specific quantitative data for the apoptotic effects of this compound is limited in publicly available literature, this guide also incorporates data from the closely related and more extensively studied Foxo1 inhibitor, AS1842856, to provide a comprehensive understanding of the therapeutic potential of targeting Foxo1.
Data Presentation
Table 1: In Vitro Efficacy of Foxo1 Inhibitors on Apoptosis and Gene Expression
| Compound | Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Citation |
| This compound | BT549, MDA-MB-468 | qRT-PCR | Not specified | 4 days | Increased FAS gene expression. | [1] |
| This compound | BT549, MDA-MB-468, LN18 | Colony Formation | Not specified | 5 days | Reduced colony formation. | [2] |
| AS1842856 | BT549, MDA-MB-468, LN229, A172, DBTRG, LN-18 | Flow Cytometry (Annexin V/PI) | 1 µM | 48 hours | Increased percentage of apoptotic cells. | [1] |
| AS1842856 | BT549, MDA-MB-468, LN229 | Western Blot | 1 µM | 48 hours | Increased cleavage of Caspase-3. | [2] |
| AS1842856 | BT549, MDA-MB-468, U87MG, HCT116 | qRT-PCR | 1 µM | 48 hours | Increased FAS and/or BIM gene expression. | [1] |
| AS1842856 | BCP-ALL cell lines | MTT Assay | Various | 6 days | IC50 values in the nanomolar range. | [3] |
| AS1842856 | BCP-ALL cell lines | Flow Cytometry (Annexin V/PI) | 40 nM, 80 nM | 24, 48, 72 hours | Dose- and time-dependent increase in apoptosis. | [3] |
Note: While this compound has been shown to induce the pro-apoptotic gene FAS, quantitative dose-response data for its direct effect on apoptosis is not as readily available as for AS1842856. AS1842856 demonstrates robust induction of both FAS and BIM.[1]
Signaling Pathways and Experimental Workflows
Foxo1 Signaling Pathway in Apoptosis
References
Methodological & Application
Application Notes and Protocols for AS1708727 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel Forkhead Box O1 (Foxo1) inhibitor, AS1708727, in animal studies. While in vivo data for this compound is most extensively documented in metabolic disease models, this guide also offers insights into potential applications in oncology research based on the known roles of the Foxo1 signaling pathway in cancer.
Mechanism of Action
This compound is a potent and selective inhibitor of Foxo1, a key transcription factor in the PI3K/Akt signaling pathway.[1] Foxo1 regulates the expression of genes involved in various cellular processes, including gluconeogenesis, lipid metabolism, cell cycle arrest, and apoptosis.[1] In the context of metabolic diseases, inhibition of Foxo1 in the liver by this compound has been shown to decrease the expression of gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), leading to reduced hepatic glucose production.[1]
The PI3K/Akt/Foxo1 signaling axis is also frequently dysregulated in cancer, making Foxo1 a potential therapeutic target. While direct in vivo oncology studies with this compound are not extensively published, the inhibition of Foxo1 is being explored as a strategy to induce apoptosis and inhibit proliferation in cancer cells.[2]
Signaling Pathway
The diagram below illustrates the central role of Foxo1 in the PI3K/Akt signaling pathway and its downstream effects, which are modulated by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from animal studies.
Table 1: Dosage and Administration of this compound in a Diabetic Mouse Model
| Animal Model | Dosage | Administration Route | Frequency | Duration | Observed Effects | Reference |
| Diabetic db/db mice | 30 - 300 mg/kg | Oral | Twice daily | 4 days | Significant reduction in blood glucose and triglyceride levels.[1][3] | [1][3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Animal Model | Dosage | Administration Route | Cmax | Tmax | Key Observation | Reference |
| db/db mice | 300 mg/kg | Oral | 26.7 µM | 0.5 hours | Good hepatic conversion (liver concentration 3.7 to 5.4 times higher than plasma).[3] | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diabetic Mouse Model
This protocol is based on a study evaluating the anti-hyperglycemic and anti-hypertriglyceridemic effects of this compound in diabetic db/db mice.[1]
1. Animal Model:
-
Male db/db mice (a model for type 2 diabetes) are suitable for this study.
2. Compound Preparation and Administration:
-
Vehicle Formulation: A common vehicle for oral administration of hydrophobic compounds like this compound is a suspension in 0.5% methylcellulose or a solution containing co-solvents. A commercial supplier suggests the following formulation for a clear solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Alternatively, for a suspension, 10% DMSO in 90% corn oil can be used.[3]
-
Dosage: Prepare dosing solutions to administer 30, 100, and 300 mg/kg of this compound.
-
Administration: Administer the compound or vehicle orally (p.o.) via gavage twice daily for four consecutive days.
3. In-Life Monitoring and Sample Collection:
-
Monitor blood glucose levels from tail vein blood samples at regular intervals.
-
At the end of the treatment period, collect terminal blood samples for the analysis of plasma triglycerides and liver enzymes (ALT, AST).
-
Harvest liver tissue for gene expression analysis (e.g., qPCR for G6Pase and PEPCK).
4. Pyruvate Challenge Test (Optional):
-
To further assess the effect on gluconeogenesis, a pyruvate challenge can be performed.
-
Fast the mice overnight.
-
Administer a single oral dose of this compound or vehicle.
-
After a set time (e.g., 60 minutes), inject pyruvate intraperitoneally (i.p.).
-
Monitor blood glucose levels at various time points post-injection.
Protocol 2: General Protocol for a Xenograft Tumor Model Study
While specific in vivo oncology data for this compound is limited, this generalized protocol can be adapted for initial studies. The dosage may be extrapolated from the diabetic model, starting with a well-tolerated dose and escalating.
1. Cell Line and Animal Model:
-
Cell Lines: Select cancer cell lines with a known dependence on or dysregulation of the PI3K/Akt/Foxo1 pathway.
-
Animal Models: Use immunodeficient mice (e.g., nude, SCID, or NSG mice) for the engraftment of human cancer cell lines.
2. Tumor Inoculation:
-
Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
3. Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Compound Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (oral or intraperitoneal).
-
Dosage: Based on the diabetic studies, a starting dose in the range of 30-100 mg/kg could be explored.
-
Administration: Administer this compound or vehicle according to the planned schedule (e.g., daily, twice daily).
4. Tumor Growth Monitoring and Efficacy Endpoints:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
The primary efficacy endpoint is typically tumor growth inhibition.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting for pathway markers).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a preclinical in vivo study of this compound.
Conclusion
This compound is a valuable tool for investigating the role of Foxo1 in various physiological and pathological processes. The provided protocols and data offer a solid foundation for designing and conducting animal studies in the fields of metabolic diseases and oncology. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for the most up-to-date information.
References
- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Foxo1 inhibitor | CAS# 1253226-93-5 | InvivoChem [invivochem.com]
Application Notes and Protocols for AS1708727 in Breast Cancer Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1708727 is a small molecule inhibitor of the Forkhead box protein O1 (FOXO1), a transcription factor implicated in the regulation of cell fate, including proliferation, differentiation, and apoptosis. In the context of oncology, particularly in aggressive subtypes of breast cancer such as basal-like breast cancer, the inhibition of FOXO1 has emerged as a promising therapeutic strategy to induce programmed cell death, or apoptosis, in cancer cells.
These application notes provide a comprehensive overview of the use of this compound for inducing apoptosis in breast cancer cells. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will leverage data from a closely related and more extensively characterized FOXO1 inhibitor, AS1842856. Both compounds share the same mechanism of action, and the provided data and protocols for AS1842856 serve as a robust reference for designing and interpreting experiments with this compound.
The central mechanism involves the inhibition of FOXO1, leading to the upregulation of pro-apoptotic genes, most notably the FAS cell surface death receptor (FAS).[1][2] This upregulation sensitizes the cancer cells to apoptotic signals, ultimately leading to their demise.
Mechanism of Action: FOXO1 Inhibition-Mediated Apoptosis
This compound and related compounds directly bind to FOXO1, preventing its transcriptional activity. In certain breast cancer cells, this inhibition lifts the repression of pro-apoptotic genes. A key target is the FAS gene, which encodes the Fas receptor, a critical component of the extrinsic apoptosis pathway. Increased expression of the Fas receptor on the cell surface leads to the activation of the caspase cascade and subsequent execution of apoptosis.
Data Presentation
The following tables summarize the quantitative effects of the FOXO1 inhibitor AS1842856 on breast cancer cell lines, which are anticipated to be similar for this compound due to their shared target and mechanism.
Table 1: Effect of FOXO1 Inhibitor AS1842856 on Colony Formation in Basal-like Breast Cancer Cell Lines
| Cell Line | Treatment Concentration | Duration | Outcome | Reference |
| MDA-MB-468 | Increasing concentrations | 5 days | Reduced colony formation | [2] |
| BT549 | Increasing concentrations | 5 days | Reduced colony formation | [2] |
Table 2: Induction of Pro-Apoptotic Gene Expression by AS1842856 (1 µM for 48 hours)
| Cell Line | Target Gene | Fold Change in Expression (approx.) | Reference |
| MDA-MB-468 | FAS | ~2.5-fold increase | [1] |
| BT549 | FAS | ~2-fold increase | [1] |
| BT549 | BIM | ~2.5-fold increase | [1] |
Table 3: Induction of Apoptosis Markers by AS1842856 (1 µM)
| Cell Line | Apoptosis Marker | Outcome | Reference |
| BT549 | Annexin V / PI Staining | Increased percentage of apoptotic cells | [2] |
| MDA-MB-468 | Annexin V / PI Staining | Increased percentage of apoptotic cells | [2] |
| BT549 | Cleaved Caspase 3 | Increased levels | [2] |
| MDA-MB-468 | Cleaved Caspase 3 | Increased levels | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inducing apoptosis in breast cancer cells.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Use human breast cancer cell lines, particularly basal-like subtypes such as MDA-MB-468 and BT549.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
Protocol 2: Colony Formation Assay
-
Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound.
-
Incubation: Incubate the plates for 5-10 days, or until visible colonies are formed in the control wells.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Photograph the plates and count the colonies (manually or using imaging software).
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting:
-
Collect the floating cells from the medium.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for FAS Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control for 48 hours.
-
Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the FAS gene and a housekeeping gene (e.g., GAPDH or TUBB) for normalization.
-
Example Primer Sequences (Human):
-
FAS Forward: 5'-AAGGAGCTGACAGATGCAGGA-3'
-
FAS Reverse: 5'-GCTGCAGTTTCCTTTCTTGG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Conclusion
This compound represents a valuable research tool for investigating the role of FOXO1 in breast cancer and for exploring novel therapeutic strategies aimed at inducing apoptosis in cancer cells. The protocols and data presented, using the closely related compound AS1842856 as a reference, provide a solid foundation for researchers to effectively utilize this compound in their studies. The targeted inhibition of FOXO1 by this compound, leading to the upregulation of pro-apoptotic genes like FAS, underscores its potential in the development of new treatments for breast cancer, particularly for aggressive subtypes that currently have limited therapeutic options.
References
Application Notes and Protocols: Assessing the Efficacy of AS1708727 in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1708727 is a novel and selective inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in the regulation of glucose and lipid metabolism.[1] Dysregulation of Foxo1 is implicated in the pathophysiology of type 2 diabetes. These application notes provide a comprehensive protocol for evaluating the therapeutic efficacy of this compound in preclinical diabetes models, including in vivo and in vitro experimental procedures.
Introduction
Foxo1 integrates insulin signaling with the regulation of genes involved in gluconeogenesis, glycogenolysis, and lipid metabolism.[1][2] In diabetic states, increased Foxo1 activity contributes to hyperglycemia by promoting hepatic glucose production.[1][3] this compound, by inhibiting Foxo1, is expected to ameliorate hyperglycemia and hypertriglyceridemia, making it a promising therapeutic candidate for type 2 diabetes.[1] This document outlines detailed protocols to assess the anti-diabetic effects of this compound in both cellular and animal models of diabetes.
In Vivo Efficacy Assessment in Diabetic Mouse Models
The db/db mouse, a genetic model of obesity, insulin resistance, and type 2 diabetes, is a suitable model for these studies.[2][3][4][5][6] Alternatively, a streptozotocin (STZ)-induced model of diabetes can be utilized.[1][7][8][9]
Animal Models
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.[2][3][4][5][6]
-
STZ-Induced Diabetic Mice: Streptozotocin is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[1][7][8][9]
Experimental Design
A representative in vivo study design is presented below.
| Group | Treatment | Animal Model | Number of Animals |
| 1 | Vehicle (e.g., 0.5% methylcellulose) | db/db mice | 8-10 |
| 2 | This compound (e.g., 10 mg/kg, oral gavage) | db/db mice | 8-10 |
| 3 | This compound (e.g., 30 mg/kg, oral gavage) | db/db mice | 8-10 |
| 4 | Vehicle | Wild-type control mice | 8-10 |
Duration: Chronic treatment for 4-14 days.
Experimental Protocols
This test assesses the body's ability to clear a glucose load.
Protocol:
-
Fast mice for 6 hours with free access to water.[10][11][12]
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer glucose (2 g/kg body weight) via oral gavage.[11]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][12]
This test evaluates insulin sensitivity.
Protocol:
-
Record baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[14][15]
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.[16]
This test assesses the rate of hepatic gluconeogenesis.
Protocol:
-
Record baseline blood glucose.
-
Administer sodium pyruvate (2 g/kg body weight) via IP injection.[16]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.[16][17][18][19]
Data Presentation
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Wild-type Control |
| Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Cholesterol (mg/dL) |
| Time (min) | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Wild-type Control |
| 0 | ||||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 90 | ||||
| 120 | ||||
| AUC (mg/dL*min) |
| Time (min) | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Wild-type Control |
| 0 | 100 | 100 | 100 | 100 |
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 90 | ||||
| AUC (% baseline*min) |
| Time (min) | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | Wild-type Control |
| 0 | ||||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 90 | ||||
| 120 | ||||
| AUC (mg/dL*min) |
In Vitro Efficacy Assessment
Cell Models
-
Hepatocytes (e.g., primary mouse hepatocytes, HepG2, or Fao cells): To assess the direct effect of this compound on hepatic glucose production.[1][20]
-
Pancreatic β-cell lines (e.g., INS-1E, MIN6): To evaluate the impact on insulin secretion.[21]
Experimental Protocols
This assay measures the production of glucose from non-carbohydrate precursors in hepatocytes.
Protocol:
-
Plate hepatocytes and allow them to adhere.
-
Wash cells with glucose-free DMEM.
-
Incubate cells in glucose-free DMEM containing gluconeogenic substrates (e.g., 2 mM pyruvate and 20 mM lactate) with or without this compound for 3-6 hours.[22]
-
Collect the medium and measure the glucose concentration using a glucose oxidase assay kit.
-
Normalize glucose production to the total protein content of the cells.
This protocol is for measuring the expression of Foxo1 target genes involved in gluconeogenesis.
Protocol:
-
Treat hepatocytes with this compound for a specified time.
-
Isolate total RNA using a suitable kit (e.g., TRIzol).[23][24]
-
Synthesize cDNA using a reverse transcription kit.[23]
-
Perform qPCR using SYBR Green chemistry and primers for target genes (e.g., G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH).[23][25]
-
Calculate relative gene expression using the ΔΔCt method.
This assay assesses the function of pancreatic β-cells.[26][27][28][29]
Protocol:
-
Plate β-cells and culture overnight.
-
Pre-incubate cells in Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM) for 1 hour.
-
Replace the buffer with fresh KRBH containing low glucose and incubate for 1 hour to measure basal insulin secretion.
-
Replace the buffer with KRBH containing high glucose (e.g., 16.7 mM) with or without this compound and incubate for 1 hour to measure stimulated insulin secretion.[21]
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Normalize insulin secretion to total protein or DNA content.
Data Presentation
| Assay | Vehicle | This compound (1 µM) | This compound (10 µM) |
| Hepatic Gluconeogenesis (nmol/mg protein) | |||
| Relative Gene Expression (fold change) | |||
| G6Pase | 1 | ||
| PEPCK | 1 | ||
| Glucose-Stimulated Insulin Secretion (ng/mg protein) | |||
| Basal (Low Glucose) | |||
| Stimulated (High Glucose) | |||
| Stimulation Index (High/Low Glucose) |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow.
Caption: Insulin signaling pathway and the inhibitory action of this compound on Foxo1.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]
- 4. db/db Mouse Model - InnoSer [innoserlaboratories.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. insights.envigo.com [insights.envigo.com]
- 7. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diacomp.org [diacomp.org]
- 9. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Insulin Tolerance Test in Mouse [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 16. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyruvate tolerance test [bio-protocol.org]
- 18. U Mass - Hepatic gluconeogenesis [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.6. Gene expression analysis by RT-PCR in the hepatic tissue [bio-protocol.org]
- 24. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 26. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 27. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 28. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Assay for Measuring AS1708727 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forkhead box O1 (FoxO1) is a crucial transcription factor that plays a significant role in regulating metabolic processes, particularly glucose and triglyceride metabolism.[1][2] FoxO1 integrates signals from various pathways, most notably the insulin-PI3K/Akt pathway, to control the expression of genes involved in gluconeogenesis, glycogenolysis, and adipogenesis.[2][3] Dysregulation of FoxO1 activity is implicated in several metabolic diseases, including type 2 diabetes.[2]
The activity of FoxO1 is tightly controlled by post-translational modifications, primarily phosphorylation.[4] Upon insulin signaling, the kinase Akt (Protein Kinase B) phosphorylates FoxO1, leading to its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.[2][3] In the absence of this inhibitory signal, FoxO1 remains in the nucleus, where it binds to the promoters of target genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), to stimulate glucose production.[1][2]
AS1708727 is a novel small molecule inhibitor of FoxO1.[1] It has been shown to reduce blood glucose and triglyceride levels in diabetic mouse models by suppressing the expression of key gluconeogenic genes in the liver.[1] This application note provides a detailed protocol for a robust in vitro cell-based reporter assay to quantify the inhibitory activity of this compound on FoxO1.
Principle of the Assay
This assay employs a dual-luciferase reporter system to specifically measure the transcriptional activity of FoxO1 in a cellular context. The principle relies on the co-transfection of cells with two plasmids:
-
An expression vector that drives the constitutive expression of the human FoxO1 protein.
-
A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple copies of the Insulin Response Element (IRE), to which FoxO1 binds.
When FoxO1 is active, it binds to the IREs and drives the transcription of the luciferase gene, resulting in a quantifiable light signal upon addition of a substrate. The inhibitory activity of this compound is measured by the dose-dependent reduction in this luciferase signal. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected to normalize for variations in cell number and transfection efficiency.
FoxO1 Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway leading to the regulation of FoxO1 activity. In the absence of insulin, FoxO1 is active in the nucleus. This compound directly inhibits FoxO1, preventing the transcription of its target genes.
References
- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FoxO1 signaling in B cell malignancies and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS1708727: A Tool for Studying Foxo1 Function in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1708727 is a potent and specific inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in hepatocytes that governs a wide array of metabolic processes. Foxo1 integrates insulin signaling with the regulation of genes involved in gluconeogenesis, lipid metabolism, and cellular stress responses. Dysregulation of Foxo1 activity is implicated in various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This compound provides a valuable pharmacological tool to investigate the multifaceted roles of Foxo1 in liver physiology and pathology, and to explore its potential as a therapeutic target.
These application notes provide a comprehensive overview of the use of this compound for studying Foxo1 function in hepatocytes, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by directly inhibiting the transcriptional activity of Foxo1. In hepatocytes, the activity of Foxo1 is primarily regulated by the insulin signaling pathway. Upon insulin stimulation, the kinase Akt (also known as Protein Kinase B) phosphorylates Foxo1 at three conserved serine/threonine residues. This phosphorylation event leads to the translocation of Foxo1 from the nucleus to the cytoplasm, thereby preventing its binding to the promoter regions of its target genes and subsequent transcriptional activation. In the absence of insulin or in conditions of insulin resistance, Foxo1 remains in the nucleus and promotes the expression of genes involved in hepatic glucose production, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK). This compound effectively mimics the inhibitory effect of insulin signaling on Foxo1, leading to a reduction in the expression of these key gluconeogenic enzymes.[1]
Foxo1 Signaling Pathway in Hepatocytes
Caption: Insulin-mediated inhibition of Foxo1 in hepatocytes.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Target Gene | EC50 (µM) | Incubation Time | Reference |
| Fao | G6Pase | 0.33 | 18 h | [2] |
| Fao | PEPCK | 0.59 | 18 h | [2] |
In Vivo Effects of this compound in Diabetic db/db Mice
| Parameter | Dosage | Treatment Duration | Outcome | Reference |
| Blood Glucose | 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [1][2] |
| Plasma Triglycerides | 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [1] |
| Hepatic G6Pase mRNA | 100 and 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [2] |
| Hepatic PEPCK mRNA | 100 and 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [2] |
| Plasma ALT and AST | 300 mg/kg (oral, twice daily) | 4 days | Significantly reduced | [2] |
Experimental Protocols
Experimental Workflow for Studying this compound in Hepatocytes
Caption: General workflow for in vitro studies using this compound.
Protocol 1: In Vitro Inhibition of Foxo1 Target Gene Expression in Fao Hepatocytes
This protocol details the methodology to assess the dose-dependent effect of this compound on the mRNA levels of the Foxo1 target genes, G6Pase and PEPCK, in the rat hepatoma cell line Fao.
Materials:
-
Fao cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for G6Pase, PEPCK, and a reference gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed Fao cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 3000 µM.[2] Include a vehicle control (DMSO).
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle to the respective wells.
-
-
Incubation: Incubate the cells for 18 hours.[2]
-
RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry to determine the relative mRNA expression levels of G6Pase and PEPCK.
-
Normalize the expression of the target genes to the expression of a stable reference gene.
-
Calculate the fold change in gene expression relative to the vehicle-treated control.
-
Protocol 2: Western Blot Analysis of Foxo1 Phosphorylation
This protocol describes the detection of changes in Foxo1 phosphorylation at Ser256 in response to this compound treatment in hepatocytes. A decrease in phosphorylated Foxo1 (p-Foxo1) may indicate an increase in its nuclear localization and activity, which this compound is expected to counteract.
Materials:
-
Hepatocytes (e.g., primary hepatocytes or AML12 cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Foxo1 (Ser256), anti-total Foxo1, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture and treat hepatocytes with this compound as described in Protocol 1. A typical treatment duration for observing changes in protein phosphorylation is shorter, ranging from 30 minutes to 6 hours.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Foxo1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: To determine total Foxo1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-Foxo1 signal to the total Foxo1 signal to determine the relative change in phosphorylation.
Protocol 3: Hepatic Glucose Production Assay
This protocol outlines a method to measure the effect of this compound on glucose production in hepatocytes.
Materials:
-
Hepatocytes (e.g., Fao or primary hepatocytes)
-
Glucose-free DMEM
-
Gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)
-
This compound
-
Glucose assay kit
Procedure:
-
Cell Seeding and Culture: Seed hepatocytes in a multi-well plate and culture to confluency.
-
Starvation: Wash the cells with PBS and then incubate in serum-free medium overnight.
-
Induction of Gluconeogenesis:
-
Wash the cells twice with glucose-free DMEM.
-
Incubate the cells in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).
-
Add different concentrations of this compound or vehicle (DMSO) to the wells.
-
-
Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Glucose Measurement: Measure the glucose concentration in the supernatant using a commercial glucose assay kit.
-
Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the glucose production data.
-
Data Analysis: Calculate the rate of glucose production (e.g., in µg/mg protein/hour) and compare the effects of different concentrations of this compound to the vehicle control.
Conclusion
This compound is a valuable research tool for elucidating the intricate roles of Foxo1 in hepatic metabolism. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at understanding Foxo1 function and evaluating the therapeutic potential of its inhibition. These methodologies can be adapted and optimized for specific research questions and experimental systems.
References
Troubleshooting & Optimization
AS1708727 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AS1708727. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful experimentation with this novel Foxo1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) for in vitro studies. For in vivo applications, specific formulations are required. It is crucial to use high-quality, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly impact solubility.[1] Always use freshly opened DMSO for the best results.
Q2: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for cell culture experiments. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are some solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent toxicity to your cells.[2]
-
Direct Dilution: A recommended method is to add the small volume of your concentrated DMSO stock solution directly to a larger volume of the final culture medium with vigorous vortexing or mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this often causes the compound to precipitate.
-
Serial Dilutions in DMSO: If you need to perform a dose-response experiment, it is best to make serial dilutions of your compound in 100% DMSO first. Then, you can add a consistent small volume of each DMSO dilution to your cells in culture medium.
-
Sonication: If you observe precipitation after dilution, gentle sonication of the final working solution may help to redissolve the compound.[1][2]
Q3: What is the maximum recommended concentration of this compound for cell-based assays?
A3: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the duration of the experiment. Published studies have used a wide range of concentrations, from 0.1 µM to 3000 µM, in Fao cells derived from a hepatoma cell line.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare this compound for in vivo animal studies?
A4: this compound is orally bioactive. For oral administration in animal models, specific formulations are necessary to ensure bioavailability. Here are some examples of formulations that have been used:
-
Formulation 1 (Clear Solution): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
Formulation 2 (Suspension): 10% DMSO and 90% (20% SBE-β-CD in Saline). This formulation may require ultrasonication to form a uniform suspension.[1][3]
-
Formulation 3 (Clear Solution): 10% DMSO and 90% Corn Oil.[1][3]
It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.[1][3]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes |
| In Vitro | ||
| DMSO | ~41.67 mg/mL (~93.98 mM) | May require ultrasonication. Use of newly opened, anhydrous DMSO is recommended.[1] |
| In Vivo | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (≥ 4.69 mM) | Results in a clear solution.[1][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.69 mM) | Forms a suspension; ultrasonication is needed.[1][3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.69 mM) | Results in a clear solution.[1][3] |
Experimental Protocols & Workflows
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.43 mg of this compound (Molecular Weight: 443.37 g/mol ).
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
General Protocol for a Cell-Based Assay (e.g., Gene Expression Analysis in Fao Cells)
-
Cell Seeding: Seed Fao cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare the desired concentrations of this compound by diluting the DMSO stock solution directly into the cell culture medium. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired period (e.g., 18 hours).[1]
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Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis of Foxo1 target genes like G6Pase and PEPCK.
Visual Guides
Troubleshooting this compound Solubility Issues
Caption: A troubleshooting workflow for addressing common solubility issues with this compound.
This compound Mechanism of Action: Foxo1 Signaling Pathway
Caption: The inhibitory effect of this compound on the Foxo1 signaling pathway, leading to reduced gluconeogenesis.
Standard Experimental Workflow for this compound in a Cell-Based Assay
Caption: A typical experimental workflow for evaluating the effects of this compound in a cell-based assay.
References
- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
AS1708727 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AS1708727, a potent FoxO1 inhibitor. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4]
Q2: What is the recommended final concentration of this compound in cell culture media?
A2: The optimal final concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Published studies have used a range of concentrations, and it is advisable to consult the relevant literature for your specific application.
Q3: What factors can affect the stability of this compound in cell culture media?
A3: The stability of small molecules like this compound in cell culture media can be influenced by several factors, including:
-
pH of the media: Extreme pH values can lead to the degradation of the compound.
-
Temperature: Incubating at 37°C for extended periods can affect compound stability.
-
Presence of serum: Components in fetal bovine serum (FBS) or other supplements can interact with and potentially degrade the compound.
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[4]
-
Interactions with media components: Certain components of the cell culture media could potentially react with the compound.
Q4: How long is this compound stable in cell culture media at 37°C?
Troubleshooting Guide
Q1: I am observing inconsistent or no effect of this compound in my experiments. What could be the cause?
A1: Inconsistent results can arise from several factors:
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Compound Degradation: this compound may be degrading in your cell culture media over the course of the experiment. Consider performing a stability test (see protocol below) or replenishing the compound more frequently.
-
Improper Storage: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to the inhibitor.[5]
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Experimental Conditions: Variations in cell density, serum concentration, or incubation time can all impact the observed effect.
Q2: My cells are showing signs of toxicity that are not consistent with the expected effects of FoxO1 inhibition. What should I do?
A2: Unexplained cytotoxicity could be due to:
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High DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture media is below a toxic level (typically ≤ 0.1%).
-
Compound Precipitation: If the compound precipitates out of solution in the media, it can cause non-specific cellular stress. Visually inspect the media for any signs of precipitation after adding the compound.
-
Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects. It is crucial to use the lowest effective concentration determined from a dose-response curve.
Hypothetical Stability of this compound in Cell Culture Media
The following table presents a hypothetical example of what stability data for this compound might look like. It is crucial to generate this data for your specific experimental conditions.
| Time (hours) | Concentration in DMEM + 10% FBS (% of initial) | Concentration in RPMI-1640 + 10% FBS (% of initial) |
| 0 | 100% | 100% |
| 6 | 95% | 92% |
| 12 | 88% | 85% |
| 24 | 75% | 70% |
| 48 | 55% | 48% |
| 72 | 30% | 25% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your cell culture medium of choice (e.g., DMEM or RPMI-1640) with all necessary supplements (e.g., 10% FBS, penicillin/streptomycin).
-
-
Incubation:
-
Add this compound to the cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare several sterile tubes with this medium.
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO2.
-
-
Time Points:
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately store the sample at -80°C to halt any further degradation.
-
-
Analysis:
-
Data Interpretation:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point to determine its stability profile.
-
Signaling Pathways and Workflows
This compound and the FoxO1 Signaling Pathway
This compound is an inhibitor of the Forkhead box protein O1 (FoxO1), a transcription factor that plays a key role in regulating gene expression involved in various cellular processes.[8][9] The PI3K/Akt signaling pathway is a major regulator of FoxO1 activity.[10][11] When activated, Akt phosphorylates FoxO1, leading to its exclusion from the nucleus and subsequent degradation, thus inhibiting its transcriptional activity.[10][12] this compound directly inhibits the DNA-binding activity of FoxO1, preventing it from regulating its target genes.[8]
Caption: this compound inhibits the transcriptional activity of FoxO1.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 5. Revisiting inconsistency in large pharmacogenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: AS1708727 Formulation for Improved Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Foxo1 inhibitor, AS1708727. The information is designed to address specific issues that may be encountered during experimental work aimed at improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Forkhead box protein O1 (Foxo1), a transcription factor that plays a crucial role in regulating the expression of genes involved in gluconeogenesis and lipid metabolism.[1] By inhibiting Foxo1, this compound can suppress the expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). This leads to a reduction in hepatic glucose production, making it a potential therapeutic agent for type 2 diabetes and hypertriglyceridemia.[1]
Q2: What are the main challenges in formulating this compound for oral administration?
Like many small molecule inhibitors, this compound is a lipophilic compound (LogP ~6.3) with poor aqueous solubility. This inherent property poses a significant challenge to achieving adequate oral bioavailability. The primary hurdles to overcome are ensuring its dissolution in the gastrointestinal fluids and subsequent absorption across the intestinal membrane.
Q3: What are some suggested formulations for in vivo oral dosing of this compound?
Several formulations have been reported for preclinical oral administration of this compound in mice. These aim to enhance solubility and absorption. Common approaches include:
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Co-solvent systems: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and a surfactant like Tween® 80 in saline.
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Cyclodextrin-based formulations: Utilizing sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes that improve the solubility of this compound in an aqueous vehicle.
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Lipid-based formulations: Suspending this compound in an oil, such as corn oil, can facilitate absorption through the lymphatic system.
Data Presentation: Pharmacokinetic Parameters
Below is a summary of the available pharmacokinetic data for a single oral formulation of this compound in db/db mice. Currently, there is a lack of publicly available data directly comparing the oral bioavailability of different this compound formulations. This table can serve as a template for researchers to populate with their own comparative data.
| Formulation Component | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Vehicle |
| This compound | 300 | 26.7 | 0.5 | Not specified |
Data sourced from a study in diabetic db/db mice.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a clear solution of this compound suitable for oral administration in mice.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
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Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication may be applied if necessary.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
-
Final Formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration for dosing. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle.
-
Homogenization: Vortex the final formulation thoroughly to ensure a homogenous solution.
Troubleshooting Guide: Formulation Preparation
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to the vehicle. | Poor solubility of this compound in the aqueous component of the vehicle. | 1. Ensure the DMSO stock is fully dissolved before adding to the vehicle. 2. Add the stock solution to the vehicle slowly while vortexing. 3. Gently warm the final formulation (e.g., to 37°C) to aid dissolution. 4. Consider increasing the proportion of PEG300 or trying an alternative co-solvent. |
| Phase separation or cloudiness in the final formulation. | Incomplete mixing or incompatibility of components. | 1. Vortex the formulation for a longer duration. 2. Briefly sonicate the formulation to improve homogeneity. 3. Prepare the formulation fresh before each experiment to minimize stability issues. |
| High viscosity of the formulation, making it difficult to draw into a syringe. | High concentration of PEG300 or other polymers. | 1. If possible, reduce the concentration of the high-viscosity component while maintaining solubility. 2. Use a wider gauge gavage needle for administration. |
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile of an orally administered this compound formulation.
Materials:
-
Prepared this compound formulation
-
Appropriate mouse strain (e.g., C57BL/6 or a disease model like db/db mice)
-
Oral gavage needles (flexible-tipped recommended)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation via oral gavage at the desired dose volume (typically 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes and centrifuge to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.
Troubleshooting Guide: In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | 1. Inaccurate dosing due to improper gavage technique. 2. Regurgitation of the dose. 3. Differences in food consumption before fasting. | 1. Ensure all personnel are proficient in oral gavage; use flexible-tipped needles to minimize stress and injury. 2. Observe animals for a short period after dosing to check for regurgitation. 3. Standardize the fasting period for all animals. |
| Low or undetectable plasma concentrations of this compound. | 1. Poor absorption of the formulation. 2. Rapid metabolism of the compound. 3. Errors in dose preparation or administration. | 1. Try an alternative formulation strategy (e.g., lipid-based or cyclodextrin-based) to improve solubility and absorption. 2. Co-administer with a metabolic inhibitor if first-pass metabolism is suspected to be high (requires careful experimental design and justification). 3. Double-check all calculations and ensure the formulation was homogenous before dosing. |
| Adverse effects in animals after dosing (e.g., lethargy, distress). | 1. Toxicity of the compound at the administered dose. 2. Toxicity of the vehicle components. 3. Aspiration of the dose into the lungs. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose. 2. Run a vehicle-only control group to assess the tolerability of the formulation excipients. 3. If aspiration is suspected, review and refine the oral gavage technique. Signs of respiratory distress warrant immediate euthanasia. |
Mandatory Visualizations
Foxo1 Signaling Pathway
Caption: The Insulin/PI3K/Akt signaling pathway leading to the regulation of Foxo1 activity.
Experimental Workflow for Oral Bioavailability Assessment
Caption: A generalized workflow for assessing the oral bioavailability of this compound formulations.
References
Addressing variability in AS1708727 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with AS1708727, a Foxo1 inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of the Forkhead Box Protein O1 (Foxo1).[1][2] Foxo1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in gluconeogenesis and triglyceride metabolism.[3][4] this compound exerts its effects by inhibiting the transcriptional activity of Foxo1, leading to a decrease in the expression of its target genes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[3][4]
Q2: In what research areas is this compound primarily used?
This compound is primarily investigated for its therapeutic potential in type 2 diabetes and hypertriglyceridemia due to its ability to reduce blood glucose and triglyceride levels.[3][4] More recently, it has also been studied in the context of cancer research, specifically in glioblastoma multiforme (GBM) and basal-like breast cancer, where Foxo1 inhibition has been shown to induce apoptosis.[5][6][7]
Q3: What are the reported EC50 values for this compound?
The half-maximal effective concentration (EC50) values for this compound have been reported as:
Q4: How should this compound be prepared for in vitro and in vivo experiments?
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo oral administration, it has been formulated in solutions containing DMSO and other agents like SBE-β-CD or corn oil.[2] It is crucial to follow specific formulation protocols to ensure solubility and bioavailability.[2]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q: We are observing inconsistent inhibition of our target genes (G6Pase, PEPCK) in our cell-based assays. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several sources. Here are a few possibilities and troubleshooting steps:
-
Compound Solubility and Stability: this compound is soluble in DMSO, but improper storage or repeated freeze-thaw cycles of stock solutions can lead to precipitation or degradation.[1]
-
Recommendation: Prepare fresh dilutions from a recently prepared stock solution for each experiment. Ensure the final DMSO concentration in your cell culture medium is consistent across all treatments and is at a level non-toxic to your cells.
-
-
Cell Line Variability: The response to this compound can be cell-line dependent. The original characterization was performed in Fao hepatoma cells.[1][3] Different cell lines may have varying levels of Foxo1 expression or activity of upstream signaling pathways (e.g., PI3K/Akt) that influence Foxo1 localization and function.[7]
-
Recommendation: Confirm Foxo1 expression and baseline activity in your chosen cell line. Consider testing a range of concentrations to determine the optimal inhibitory concentration for your specific model.
-
-
Assay Timing and Incubation Period: The inhibitory effect on gene expression is time-dependent. An 18-hour incubation period has been reported to be effective.[1]
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time for observing maximal inhibition in your experimental system.
-
Q: Our in vivo studies with diabetic mouse models are showing high variability in blood glucose-lowering effects. What factors should we consider?
A: In vivo experiments introduce additional layers of complexity. High variability in efficacy can be attributed to:
-
Pharmacokinetics and Bioavailability: this compound's effectiveness is dependent on maintaining a stable blood concentration and achieving sufficient liver exposure.[3]
-
Recommendation: Pay close attention to the formulation and route of administration. Oral gavage requires precise technique to ensure consistent dosing. Consider performing a pilot pharmacokinetic study in your specific animal model to confirm drug exposure. The reported Cmax was 26.7 µM and Tmax was 0.5 hours at a 300 mg/kg oral dose in db/db mice.[1][2]
-
-
Animal Model and Disease State: The original studies used diabetic db/db mice.[3][4] The severity of the diabetic phenotype and the overall health of the animals can influence the response to treatment.
-
Recommendation: Ensure your animal cohort is homogenous in terms of age, weight, and baseline blood glucose levels. Monitor animal health closely throughout the study.
-
-
Dosing Regimen: A twice-daily oral administration for four days has been shown to be effective.[2][3]
-
Recommendation: Adhere to a consistent dosing schedule. If variability persists, consider if the dosing frequency or concentration needs optimization for your specific experimental conditions.
-
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (G6Pase) | Fao | 0.33 µM | [1][2] |
| EC50 (PEPCK) | Fao | 0.59 µM | [1][2] |
| Incubation Time | Fao | 18 hours | [1] |
| Concentration Range | Fao | 0.1 - 3000 µM | [1][2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in db/db Mice
| Parameter | Dosage | Administration | Value | Reference |
| Cmax | 300 mg/kg | Oral | 26.7 µM | [1][2] |
| Tmax | 300 mg/kg | Oral | 0.5 hours | [1][2] |
| Efficacy | 30-300 mg/kg | Oral (twice daily, 4 days) | Significant reduction in blood glucose and triglycerides | [1][2][3] |
Experimental Protocols
1. In Vitro Gene Expression Assay in Fao Cells
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Cell Culture: Culture Fao hepatoma cells in appropriate media and conditions until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 3000 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 18 hours.[1]
-
RNA Extraction and qRT-PCR: Following incubation, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (G6Pase, PEPCK) and a housekeeping gene for normalization.
2. In Vivo Efficacy Study in Diabetic db/db Mice
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Animal Model: Utilize diabetic db/db mice (e.g., six weeks old).[1][2]
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Compound Formulation: Prepare an oral formulation of this compound. For example, a suspension in 10% DMSO + 90% (20% SBE-β-CD in Saline).[2]
-
Dosing: Administer this compound orally twice daily for a period of four days at doses ranging from 30 to 300 mg/kg.[2][3] Include a vehicle control group.
-
Monitoring: Monitor blood glucose and triglyceride levels at baseline and at the end of the treatment period.
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Tissue Analysis: At the end of the study, collect liver tissue for gene expression analysis of G6Pase and PEPCK via qRT-PCR.
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on Foxo1.
Caption: Workflow for in vitro analysis of this compound on gene expression.
Caption: A logical diagram for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Foxo1 inhibitor | CAS# 1253226-93-5 | InvivoChem [invivochem.com]
- 3. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 6. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
AS1708727 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of the Foxo1 inhibitor, AS1708727.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations for the powdered form and solutions are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: How should I prepare a stock solution of this compound?
A: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at approximately 41.67 mg/mL. Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened vial to prevent solubility issues. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]
Q3: Can I ship this compound at room temperature?
A: Yes, this compound is stable at ambient temperatures for the duration of shipping and customs processing.
Troubleshooting Guide
Problem 1: The this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can significantly impact the solubility of the compound.
-
Solution: Always use a new, unopened container of anhydrous, high-purity DMSO for preparing your stock solution. If you suspect your DMSO is old or has been exposed to air, it is best to use a fresh supply. Gentle warming and vortexing can also aid in dissolution.
Problem 2: I am observing inconsistent or no effect of this compound in my experiments.
-
Possible Cause 1: Improper Storage. The compound or your stock solutions may have degraded due to incorrect storage temperatures or exceeding the recommended storage duration.
-
Solution 1: Review the storage conditions and dates of your compound and stock solutions. If they have not been stored according to the guidelines, it is advisable to use a fresh supply.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to the degradation of the compound in your stock solution.
-
Solution 2: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Possible Cause 3: Incorrect Formulation for In Vivo Studies. The bioavailability and efficacy of this compound in vivo are highly dependent on the formulation used for administration.
-
Solution 3: Ensure you are using a recommended and validated formulation for your specific animal model and route of administration. Several protocols are available for preparing clear solutions or suspensions for oral and intraperitoneal injections.[1][2]
Problem 3: My in vivo results show high variability between subjects.
-
Possible Cause: The formulation may not be homogenous, leading to inconsistent dosing.
-
Solution: Ensure thorough mixing of all components when preparing the formulation. If preparing a suspension, ensure it is well-mixed before each administration to guarantee uniform dosage.
Experimental Protocols
Preparation of In Vivo Formulations:
Here are three validated methods for preparing this compound for in vivo experiments. The choice of formulation may depend on the specific experimental requirements and route of administration.
Formulation 1: Clear Solution
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.[1][2]
Formulation 2: Suspended Solution
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly to create a uniform suspension. This formulation is suitable for oral and intraperitoneal injections.[1]
Formulation 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly. This formulation is suitable for experiments requiring a longer dosing period.[1]
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of the transcription factor Foxo1. In the context of glucose metabolism, particularly in the liver, Foxo1 plays a critical role in regulating the expression of genes involved in gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK). By inhibiting Foxo1, this compound downregulates the expression of these genes, leading to a reduction in hepatic glucose production.
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in vivo.
References
Avoiding degradation of AS1708727 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of AS1708727 to minimize degradation in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound as a solid powder is stable at room temperature for short periods, such as during shipping.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to approximately 41.67 mg/mL (93.98 mM).[1][2] It is important to use newly opened, anhydrous DMSO, as the compound is hygroscopic and moisture can impact solubility.[2] For complete dissolution, ultrasonic treatment may be necessary.[2]
Q3: How should I store stock solutions of this compound?
A: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q4: How do I prepare working solutions of this compound for in vitro or in vivo experiments?
A: this compound has low aqueous solubility. For cell-based assays, you can dilute the DMSO stock solution into your aqueous culture medium. For in vivo studies, specific formulations are required. Here are a few examples:
-
For a clear solution: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1][2]
-
For a suspension: A mixture of 10% DMSO and 90% (20% SBE-β-CD in saline) can be prepared.[1][2]
-
For oil-based formulations: A solution of 10% DMSO and 90% corn oil can be used.[1][2]
When preparing these formulations, the solvents should be added sequentially and mixed thoroughly at each step.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed water.- Storage temperature is too high.- Concentration is too high. | - Use fresh, anhydrous DMSO.- Ensure storage at or below -20°C.- Prepare a more dilute stock solution. |
| Precipitation when diluting into aqueous buffer/media | - Low aqueous solubility of this compound.- The final concentration of DMSO is too low to maintain solubility. | - Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system).- Use a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.- Use sonication to aid dissolution.[2] |
| Loss of compound activity over time | - Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -80°C.- Protect solutions from light.- Perform a stability test to determine the degradation rate under your specific experimental conditions (see Experimental Protocols). |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound.- Pipetting errors with viscous solvents like DMSO. | - Visually inspect solutions for any particulate matter.- Use sonication to ensure complete dissolution.- Follow the recommended storage and handling procedures.- Use positive displacement pipettes for accurate handling of viscous solutions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Foxo1 Inhibitors: AS1708727 vs. AS1842856
Forkhead box protein O1 (Foxo1) is a critical transcription factor involved in metabolic processes, cell cycle regulation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, including diabetes and cancer, making it a compelling target for therapeutic intervention.[3][4] This guide provides a detailed comparison of two prominent Foxo1 inhibitors, AS1708727 and AS1842856, to assist researchers and drug development professionals in selecting the appropriate tool for their studies.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and AS1842856, highlighting their potency and efficacy in various experimental settings.
Table 1: In Vitro Potency and Cellular Efficacy
| Parameter | This compound | AS1842856 |
| Target | Foxo1 | Foxo1 |
| IC50/EC50 | EC50: 0.33 µM (G6Pase), 0.59 µM (PEPCK)[5] | IC50: 33 nM (Foxo1 transcriptional activity)[6] |
| Cellular Activity | - Dose-dependently reduces mRNA levels of G6Pase and PEPCK in Fao cells.[5] - Reduces colony formation in BT549, MDA-MB-468, and LN18 cancer cell lines.[7] - Induces FAS gene expression in BT549 and MDA-MB-468 cells.[7] | - Suppresses Foxo1-mediated promoter activity in HepG2 cells.[6] - Reduces colony formation in multiple cancer cell lines including HCT116, SW480, BT549, MDA-MB-468, and LN18.[7] - Induces pro-apoptotic genes FAS and BIM in various cancer cell lines.[7][8] - Suppresses adipogenesis.[9] - Induces cell cycle arrest in osteosarcoma cells.[10] |
| Selectivity | Data not explicitly detailed in the provided search results. | Predominantly suppresses Foxo1-mediated transactivation with minimal inhibition of Foxo3a (3%) and Foxo4 (20%) at 0.1 µM.[6] However, some studies suggest potential off-target effects, including GSK3 inhibition.[11] |
Table 2: In Vivo Efficacy in Diabetic Mouse Models
| Parameter | This compound | AS1842856 |
| Animal Model | Diabetic db/db mice[3][4] | Diabetic db/db mice[6] |
| Administration | Oral, twice daily for 4 days[3] | Oral[6] |
| Dosage | 30 to 300 mg/kg[5] | Not specified in search results. |
| Effects | - Significantly reduces blood glucose and triglyceride levels.[3] - Decreases hepatic gene expression of G6Pase, PEPCK, and apoC-III.[3] - Suppresses increases in blood glucose level in a pyruvate challenge study.[3] | - Drastically decreases fasting plasma glucose levels.[6] - Inhibits hepatic gluconeogenic genes.[6] - Suppresses the increase in plasma glucose level after pyruvate injection.[6] |
Signaling Pathways and Experimental Workflows
Foxo1 Signaling Pathway
Foxo1 is a key downstream effector of the Insulin/IGF-1 signaling pathway.[12] When activated, this pathway leads to the phosphorylation of Foxo1 by kinases such as Akt, resulting in its nuclear exclusion and subsequent degradation, thereby inhibiting its transcriptional activity.[1] In the absence of this signaling, dephosphorylated Foxo1 translocates to the nucleus, where it regulates the expression of genes involved in gluconeogenesis, cell cycle arrest, and apoptosis.[1][2]
Caption: Simplified Foxo1 signaling pathway and points of inhibition.
Experimental Methodologies
In Vitro Foxo1 Inhibition Assay (Promoter Activity)
This assay is used to determine the potency of compounds in inhibiting the transcriptional activity of Foxo1.
-
Cell Line: HepG2 cells are transiently transfected with a Foxo1 expression vector and a reporter plasmid containing a Foxo1-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells are treated with varying concentrations of the inhibitor (e.g., AS1842856) or a vehicle control.
-
Incubation: Cells are incubated for a specified period to allow for inhibitor action and reporter gene expression.
-
Measurement: The activity of the reporter gene product (e.g., luminescence for luciferase) is measured.
-
Analysis: The dose-dependent inhibition of reporter activity is analyzed to calculate the IC50 value.[6]
Caption: Workflow for a Foxo1 promoter activity assay.
In Vivo Evaluation in db/db Mice
This protocol is used to assess the anti-diabetic effects of Foxo1 inhibitors in a relevant animal model of type 2 diabetes.
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Animal Model: Diabetic db/db mice are used as they exhibit hyperglycemia and hypertriglyceridemia.[3]
-
Acclimatization: Mice are acclimatized to the experimental conditions.
-
Treatment: The inhibitor (e.g., this compound) is administered orally, typically twice daily for several days. A vehicle control group is also included.[3]
-
Monitoring: Blood glucose and triglyceride levels are monitored throughout the study.
-
Pyruvate Tolerance Test: To assess the effect on gluconeogenesis, a pyruvate challenge is performed. Mice are fasted, and a baseline glucose level is measured. Pyruvate is then injected, and blood glucose is measured at subsequent time points.[3]
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Gene Expression Analysis: At the end of the study, liver tissue is collected to analyze the mRNA levels of key gluconeogenic genes (e.g., G6Pase, PEPCK) via qRT-PCR.[3]
Conclusion
Both this compound and AS1842856 are effective inhibitors of Foxo1 with demonstrated efficacy in both cellular and animal models of metabolic disease. AS1842856 exhibits greater potency in in vitro assays with an IC50 in the nanomolar range.[6] It has also been extensively studied for its pro-apoptotic and anti-proliferative effects in various cancer cell lines.[7][8][10] However, there are reports suggesting potential off-target effects, which should be a consideration in its experimental application.[11][13]
This compound is an orally active inhibitor with a favorable pharmacokinetic profile, demonstrating good liver transition.[4][5] It has shown significant anti-diabetic and anti-hypertriglyceridemic effects in vivo.[3]
The choice between this compound and AS1842856 will depend on the specific research question. For studies requiring high potency and investigation of the role of Foxo1 in cancer biology, AS1842856 may be the preferred compound, with careful consideration of its selectivity. For in vivo studies focusing on metabolic regulation, particularly glucose and lipid metabolism, this compound represents a well-characterized option with proven oral bioavailability and efficacy.
References
- 1. Forkhead box protein O1 - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting FoxO1 with AS1842856 Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of the Novel Foxo1 Inhibitor AS1708727 and Other Prominent Antidiabetic Agents
For Immediate Release
A comprehensive review of preclinical data reveals the therapeutic potential of AS1708727, a novel inhibitor of the forkhead box protein O1 (Foxo1), in managing key markers of type 2 diabetes. This guide provides a comparative analysis of this compound's efficacy against established antidiabetic drugs—metformin, the GLP-1 receptor agonist liraglutide, and the SGLT2 inhibitor empagliflozin—with a focus on preclinical findings in the widely utilized db/db mouse model of type 2 diabetes.
Mechanism of Action: A Novel Approach to Glycemic and Lipid Control
This compound exerts its therapeutic effects by directly inhibiting Foxo1, a key transcription factor in the insulin signaling pathway.[1] In states of insulin resistance, Foxo1 becomes overactive in the liver, driving the expression of genes involved in glucose production (gluconeogenesis) and lipid synthesis. By inhibiting Foxo1, this compound effectively reduces the expression of critical gluconeogenic enzymes, namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), leading to a significant reduction in hepatic glucose output.[1] Furthermore, its inhibitory action extends to apolipoprotein C-III (apoC-III), a key regulator of triglyceride metabolism, contributing to its lipid-lowering effects.[1]
Preclinical Efficacy in the db/db Mouse Model
Studies conducted in diabetic db/db mice, a well-established model of type 2 diabetes, have demonstrated the significant antihyperglycemic and antihyperlipidemic effects of this compound. Chronic treatment with this novel Foxo1 inhibitor resulted in a notable decrease in both blood glucose and triglyceride levels.[1]
Comparative Efficacy Data
To provide a clear comparison, the following table summarizes the preclinical efficacy of this compound and other leading antidiabetic agents in the db/db mouse model. It is important to note that these data are compiled from separate studies and direct head-to-head trials are limited. Variations in experimental conditions such as drug dosage, duration of treatment, and specific substrains of db/db mice may influence the outcomes.
| Drug Class | Drug | Primary Mechanism of Action | Blood Glucose Reduction (%) in db/db mice | Triglyceride Reduction (%) in db/db mice | Effect on Hepatic G6Pase & PEPCK Gene Expression |
| Foxo1 Inhibitor | This compound | Inhibits Foxo1 transcriptional activity | Significant reduction [1] | Significant reduction [1] | Decreased [1] |
| Biguanide | Metformin | Activates AMP-activated protein kinase (AMPK), reduces hepatic glucose production | ~43.8%[2] | Variable | Decreased[3][4][5] |
| GLP-1 Receptor Agonist | Liraglutide | Activates GLP-1 receptors, enhancing insulin secretion and suppressing glucagon | Significant reduction[6] | Significant reduction[7] | Decreased[8] |
| SGLT2 Inhibitor | Empagliflozin | Inhibits renal glucose reabsorption | Significant reduction[9][10] | Variable | No direct effect |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating antidiabetic drugs in a preclinical setting.
Detailed Experimental Protocols
A generalized experimental protocol for the evaluation of antidiabetic agents in db/db mice is outlined below. Specific details may vary between individual studies.
1. Animal Model:
-
Species: Male C57BL/KsJ-db/db mice, a model of genetic obesity, insulin resistance, and type 2 diabetes.[11]
-
Age: Typically 8-10 weeks at the start of the study.
-
Housing: Maintained under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
2. Drug Administration:
-
Route of Administration: Oral gavage is a common method for administering drugs to ensure accurate dosing.[12][13]
-
Vehicle: The drug is typically dissolved or suspended in a suitable vehicle, such as a solution of 0.5% methylcellulose.
-
Dosage and Frequency: Dosages are determined based on preliminary dose-ranging studies. Administration is typically once daily for a period of several days to weeks.
3. Efficacy Endpoints:
-
Blood Glucose: Blood samples are collected at regular intervals (e.g., fasting and postprandial) to measure glucose levels using a glucometer.
-
Plasma Triglycerides: Blood is collected at the end of the study, and plasma is separated to measure triglyceride concentrations using a commercial assay kit.
-
Gene Expression Analysis: At the termination of the study, liver tissue is collected and snap-frozen. RNA is then extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of target genes, such as G6Pase and PEPCK.[8]
4. Statistical Analysis:
-
Data are typically presented as the mean ± standard error of the mean (SEM).
-
Statistical significance between treatment groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Conclusion
The Foxo1 inhibitor this compound represents a promising novel therapeutic approach for the treatment of type 2 diabetes, with a distinct mechanism of action that targets both hyperglycemia and hypertriglyceridemia. Preclinical data in the db/db mouse model demonstrate its efficacy in reducing key diabetic markers. While direct comparative studies with other antidiabetic agents are needed for a definitive assessment, the available evidence suggests that this compound holds significant potential as a future treatment option. Further research, including clinical trials, is warranted to fully elucidate its therapeutic profile in humans.
References
- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Comparative Study of Liraglutide and Insulin Glargine on Glycemic Control and Pancreatic β-Cell Function in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SGLT2 inhibitor empagliflozin improves insulin sensitivity in db/db mice both as monotherapy and in combination with linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
- 13. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AS1708727 and Other Foxo1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Foxo1 inhibitor AS1708727 with other commercially available alternatives. The following sections present supporting experimental data in clearly structured tables, detail the methodologies for key experiments, and visualize critical pathways and workflows to aid in the selection of the most suitable compound for your research needs.
Executive Summary
This compound is a potent and orally active inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in the regulation of gluconeogenesis and other metabolic pathways. This guide compares the performance of this compound against other known Foxo1 inhibitors, including AS1842856, "compound 10", FBT432, and FBT374. The comparative data highlights differences in potency, selectivity, and in vivo efficacy, providing a comprehensive resource for researchers in metabolic diseases and oncology.
Foxo1 Signaling Pathway
The diagram below illustrates the central role of Foxo1 in the insulin signaling pathway and its regulation of target genes involved in gluconeogenesis.
Caption: The Insulin/PI3K/AKT signaling pathway leading to Foxo1 inhibition.
Comparative Efficacy of Foxo1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.
In Vitro Potency and Selectivity
| Compound | Target | Assay | IC50 / EC50 (µM) | Cell Line | Reference |
| This compound | Foxo1 | G6Pase mRNA reduction | 0.33 | Fao | [1][2] |
| PEPCK mRNA reduction | 0.59 | Fao | [1][2] | ||
| AS1842856 | Foxo1 | Transcriptional Activity | 0.033 | HepG2 | [3] |
| Foxo3a | Transcriptional Activity | >1 | HEK293 | ||
| Foxo4 | Transcriptional Activity | >1 | HEK293 | ||
| Compound 10 | Foxo1 | Transcriptional Activity | 0.02 | HEK293 | [4] |
| FBT432 | Foxo1 | Transcriptional Activity | 0.069 | HEK293 | |
| FBT374 | Foxo1 | Transcriptional Activity | 0.073 | HEK293 | [5] |
| G6Pase mRNA reduction | 1.31 | Primary Hepatocytes | [5] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function, while EC50 values represent the concentration that gives a half-maximal response.
In Vivo Efficacy in Diabetic Mouse Models
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| This compound | db/db mice | 30-300 mg/kg | Oral | Significantly reduced blood glucose and triglyceride levels. Decreased hepatic G6Pase and PEPCK mRNA. | [2] |
| AS1842856 | db/db mice | 100 mg/kg | Oral | Drastically decreased fasting plasma glucose. | [3] |
| Compound 10 | db/db mice | 32 mg/kg | Oral | Improved insulin sensitivity and glucose control without weight gain. | [6] |
| FBT374 | STZ-diabetic mice | 50 mg/kg | Oral | Normalized glucose levels and glucose tolerance. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Foxo1 Luciferase Reporter Assay in HEK293 Cells
This assay is used to determine the inhibitory effect of compounds on Foxo1 transcriptional activity.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Foxo1 expression vector
-
Foxo-responsive luciferase reporter vector (e.g., pGL4.26-4xIRE-luc2)
-
Renilla luciferase control vector (e.g., pRL-CMV)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000 cells per well and incubate overnight.[7]
-
Transfection: Co-transfect the cells with the Foxo1 expression vector, the Foxo-responsive luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Immediately after transfection, add the test compounds (e.g., this compound) at various concentrations to the cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for G6Pase and PEPCK in Fao Cells
This method quantifies the effect of Foxo1 inhibitors on the mRNA expression of its target genes, G6Pase and PEPCK.
Materials:
-
Fao rat hepatoma cells
-
Cell culture medium and supplements
-
Foxo1 inhibitor (e.g., this compound)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for G6Pase, PEPCK, and a housekeeping gene (e.g., β-actin)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Culture Fao cells to 80-90% confluency. Treat the cells with the Foxo1 inhibitor at various concentrations for a specified time (e.g., 18 hours for this compound).[1]
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Determine the relative mRNA expression levels of G6Pase and PEPCK using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
Pyruvate Tolerance Test (PTT) in db/db Mice
The PTT is an in vivo assay to assess the rate of hepatic gluconeogenesis.
Materials:
-
db/db mice (e.g., 6 weeks old)
-
Foxo1 inhibitor (e.g., this compound)
-
Sodium pyruvate solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Animal Acclimation and Treatment: Acclimate the db/db mice for at least one week. Administer the Foxo1 inhibitor or vehicle orally for a specified period (e.g., twice daily for 4 days for this compound).[2]
-
Fasting: Fast the mice overnight (approximately 15-16 hours) before the test.[8][9]
-
Baseline Glucose Measurement: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Pyruvate Injection: Administer sodium pyruvate solution via intraperitoneal (IP) injection.[8][9]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).[10]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the gluconeogenic response. A lower AUC in the inhibitor-treated group compared to the vehicle group indicates inhibition of hepatic gluconeogenesis.
Experimental Workflow Visualization
The following diagram outlines the general workflow for screening and validating Foxo1 inhibitors.
Caption: A generalized workflow for the discovery and validation of Foxo1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-agent FOXO1 inhibition normalizes glycemia and induces gut β-like cells in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | Hepatic overexpression of protein targeting to glycogen attenuates obesity and improves hyperglycemia in db/db mice [frontiersin.org]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of AS1708727 and Other Modulators of the PI3K/Akt Signaling Pathway
An Objective Guide for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a variety of diseases, most notably cancer and metabolic disorders, has made it a prime target for therapeutic intervention. While a plethora of inhibitors targeting key nodes of this pathway, such as PI3K and Akt, have been developed, emerging strategies are focusing on downstream effectors. This guide provides a comparative overview of AS1708727, a novel inhibitor of the transcription factor Foxo1, and other well-characterized inhibitors that target the PI3K/Akt pathway at different levels.
Initially mischaracterized in some contexts as a direct PI3K/Akt inhibitor, this compound is, in fact, a potent and orally active inhibitor of the Forkhead box protein O1 (Foxo1).[1] Foxo1 is a crucial downstream effector of the PI3K/Akt pathway.[2][3] Activated Akt phosphorylates Foxo1, leading to its exclusion from the nucleus and the inhibition of its transcriptional activity.[3][4] By directly inhibiting Foxo1, this compound offers a distinct mechanism of modulating this critical signaling axis.
This guide will compare this compound with representative inhibitors of PI3K (Idelalisib and Alpelisib) and Akt (Ipatasertib), providing available preclinical data, mechanism of action, and detailed experimental protocols for their evaluation.
Comparative Data of Pathway Inhibitors
The following table summarizes the key characteristics and available preclinical data for this compound and selected PI3K/Akt pathway inhibitors.
| Inhibitor | Primary Target | Mechanism of Action | Reported IC50/EC50 Values | Primary Therapeutic Area of Investigation |
| This compound | Foxo1 | Inhibits the transcriptional activity of Foxo1, a downstream effector of Akt.[1] | EC50: 0.33 µM (G6Pase), 0.59 µM (PEPCK) in Fao cells.[1] | Diabetes, Hypertriglyceridemia.[5] |
| Idelalisib | PI3Kδ | Selectively inhibits the delta isoform of the p110 catalytic subunit of PI3K.[2] | IC50: 2.5 nM (for PI3Kδ).[6] | B-cell malignancies (e.g., CLL, FL, SLL).[7] |
| Alpelisib | PI3Kα | Specifically inhibits the alpha isoform of the p110 catalytic subunit of PI3K.[1] | IC50: ~5 nM (for PI3Kα).[8] | HR+/HER2- breast cancer with PIK3CA mutations.[3] |
| Ipatasertib | Pan-Akt (Akt1/2/3) | ATP-competitive inhibitor of all three Akt isoforms.[9] | IC50: ~5 nM (Akt1), ~18 nM (Akt2), ~8 nM (Akt3).[10] | Solid tumors (e.g., breast, prostate cancer).[11][12] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the interplay of these inhibitors and the methods for their evaluation, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Idelalisib - Wikipedia [en.wikipedia.org]
- 3. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Idelalisib used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. What is Ipatasertib Dihydrochloride used for? [synapse.patsnap.com]
- 12. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of AS1708727 for Foxo1: A Comparative Guide
For researchers and professionals in drug development, the precise evaluation of a compound's specificity is paramount. This guide provides a comparative analysis of the Foxo1 inhibitor, AS1708727, alongside other known Foxo1 inhibitors, presenting key experimental data to inform compound selection and experimental design.
Executive Summary
This compound is an orally active inhibitor of the Forkhead box protein O1 (Foxo1) transcription factor. It has demonstrated efficacy in reducing blood glucose and triglyceride levels in diabetic animal models by inhibiting the expression of key gluconeogenic and lipogenic genes. However, questions regarding its precise specificity for Foxo1 over other Foxo isoforms and potential off-target effects warrant a careful examination of the available data. This guide compares this compound with other well-characterized Foxo1 inhibitors, namely AS1842856 and a highly selective tool compound designated as "compound 10," to provide a clearer picture of its performance and specificity.
Comparative Specificity of Foxo1 Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity and selectivity of this compound and its alternatives.
| Compound | Target | IC50 / EC50 (µM) | Selectivity vs. Foxo3a | Selectivity vs. Foxo4 | Reference |
| This compound | G6Pase (downstream of Foxo1) | 0.33 (EC50) | Not Reported | Not Reported | [1] |
| PEPCK (downstream of Foxo1) | 0.59 (EC50) | Not Reported | Not Reported | [1] | |
| AS1842856 | Foxo1 | 0.033 (IC50) | >30-fold | >30-fold | [2] |
| Foxo3a | >1 (IC50) | - | - | [2] | |
| Foxo4 | >1 (IC50) | - | - | [2] | |
| Compound 10 | human Foxo1 | 0.21 (IC50) | >200-fold | >200-fold | [3][4] |
| mouse Foxo1 | 0.03 (IC50) | >200-fold | >200-fold | [3][4] | |
| Foxo3 | >50 (IC50) | - | - | [3] | |
| Foxo4 | >50 (IC50) | - | - | [3] |
Signaling Pathway and Experimental Workflow
To understand the context of Foxo1 inhibition and the methods used for evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of Foxo1 regulation and its inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of a Foxo1 inhibitor.
Key Experimental Protocols
Below are detailed methodologies for key experiments used to assess the specificity and efficacy of Foxo1 inhibitors.
Foxo1 Transcriptional Reporter Assay
This assay quantitatively measures the ability of a compound to inhibit Foxo1-mediated gene transcription.
Objective: To determine the IC50 value of an inhibitor against Foxo1 transcriptional activity.
Materials:
-
HEK293 or HepG2 cells
-
Foxo1 expression vector
-
Luciferase reporter vector containing Foxo1 response elements (e.g., insulin response element - IRE)
-
Control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Foxo1 expression vector, the Foxo1-responsive luciferase reporter vector, and the control Renilla vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in Diabetic db/db Mice
This in vivo model is used to assess the anti-diabetic effects of Foxo1 inhibitors.
Objective: To evaluate the effect of a Foxo1 inhibitor on blood glucose and triglyceride levels in a diabetic mouse model.
Materials:
-
Male db/db mice (typically 6-8 weeks old)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Glucometer and test strips
-
Blood collection supplies
-
Pyruvate solution for pyruvate tolerance test
Protocol:
-
Acclimatization: Acclimatize the db/db mice for at least one week before the start of the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment and vehicle control groups. Administer the test compound or vehicle orally (e.g., once or twice daily) for a specified period (e.g., 4-10 days).[1][3]
-
Monitoring: Monitor body weight and food intake regularly.
-
Blood Glucose Measurement: Measure fasting or ad libitum blood glucose levels from tail vein blood at regular intervals throughout the study.
-
Pyruvate Tolerance Test (PTT):
-
Terminal Blood and Tissue Collection: At the end of the study, collect blood for the measurement of plasma triglycerides and other relevant parameters. Tissues such as the liver can be collected for gene expression analysis (e.g., G6Pase, PEPCK).
-
Data Analysis: Analyze the changes in blood glucose, triglycerides, and the area under the curve (AUC) for the PTT. Perform statistical analysis to determine the significance of the observed effects.
Conclusion
The available data indicates that while this compound is an effective inhibitor of Foxo1's downstream effects on gluconeogenesis, its specificity profile compared to other Foxo isoforms is not as well-defined as that of other available compounds. For studies requiring a highly selective and well-characterized Foxo1 inhibitor, "compound 10" appears to be a superior tool. AS1842856 offers a more potent inhibition of Foxo1 than this compound's downstream effects, but potential off-target activities should be considered. Researchers should carefully consider the specific requirements of their experiments when choosing a Foxo1 inhibitor and, where possible, perform orthogonal experiments to validate their findings.
References
- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXO1-IN-10 | FOXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. An insulin-independent mechanism for transcriptional regulation of Foxo1 in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hepatic overexpression of protein targeting to glycogen attenuates obesity and improves hyperglycemia in db/db mice [frontiersin.org]
Cross-Validation of AS1708727's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the FOXO1 inhibitor AS1708727, detailing its performance against other alternatives with supporting experimental data.
This compound is a novel and orally active inhibitor of the forkhead box protein O1 (FOXO1), a transcription factor that plays a pivotal role in regulating glucose and triglyceride metabolism. By targeting FOXO1, this compound has demonstrated potential therapeutic applications, particularly in the context of metabolic diseases and cancer.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the transcriptional activity of FOXO1. In normal physiological processes, FOXO1 integrates signals from pathways like the insulin/PI3K/AKT pathway. Insulin signaling leads to the phosphorylation and subsequent inactivation of FOXO1. In pathological states where this signaling is impaired, such as in type 2 diabetes, FOXO1 can remain active, leading to increased expression of genes involved in glucose production. This compound directly counteracts this by suppressing FOXO1's ability to transcribe its target genes.
Caption: this compound inhibits the transcriptional activity of FOXO1.
Comparative Performance in Different Cell Lines
Hepatocyte Cell Lines: Metabolic Regulation
In a key study, this compound was evaluated for its ability to suppress the expression of genes involved in gluconeogenesis in the Fao rat hepatocyte cell line. The compound demonstrated a dose-dependent reduction in the mRNA levels of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), two critical enzymes in hepatic glucose production.[1][2]
| Compound | Target Gene | Cell Line | EC50 (µM) |
| This compound | G6Pase | Fao | 0.33[2] |
| This compound | PEPCK | Fao | 0.59[2] |
These findings highlight the potential of this compound in ameliorating hyperglycemia by targeting hepatic glucose output.
Cancer Cell Lines: Anti-Proliferative and Pro-Apoptotic Effects
The effects of this compound have also been investigated in various cancer cell lines, often in comparison to another FOXO1 inhibitor, AS1842856. Both compounds have been shown to reduce cancer cell proliferation and induce apoptosis.
| Compound | Cell Line(s) | Assay | Results | Reference(s) |
| This compound | BT549, MDA-MB-468 (Basal-like Breast Cancer); LN18 (Glioblastoma) | Colony Formation | Reduced colony formation | [3] |
| AS1842856 | BT549, MDA-MB-468 (Basal-like Breast Cancer); LN229, DBTRG, A172, LN-18 (Glioblastoma) | Colony Formation | Reduced colony formation | [3] |
| This compound | Basal-like Breast Cancer & Glioblastoma | Gene Expression (qRT-PCR) | Increased FAS gene expression | [3][4] |
| AS1842856 | Basal-like Breast Cancer & Glioblastoma | Gene Expression (qRT-PCR) | Increased FAS and BIM gene expression | [3][4] |
Note: While both compounds show efficacy, a direct comparison of IC50 values for cell viability across a broad panel of cell lines under identical conditions was not available in the reviewed literature. The reported IC50 for AS1842856's inhibition of FOXO1 transcriptional activity is 33 nM.[5]
Experimental Protocols
Workflow for Cell Viability Assessment (Colony Formation Assay)
This assay is crucial for determining the long-term effect of a compound on cell proliferation and survival.
References
- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to the Reproducibility of Published Data on the Foxo1 Inhibitor AS1708727
This guide provides a comprehensive comparison of the publicly available experimental data on AS1708727, a selective inhibitor of the Forkhead box protein O1 (Foxo1). It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and comparative efficacy of this compound. This document summarizes key quantitative data, details experimental methodologies from published studies, and visually represents the associated signaling pathways and workflows.
This compound has been identified as a novel therapeutic agent with potential applications in treating type 2 diabetes, hypertriglyceridemia, and certain types of cancer. Its mechanism of action centers on the inhibition of Foxo1, a key transcription factor involved in the regulation of metabolism and cell fate.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its comparator, AS1842856.
Table 1: In Vivo Efficacy of this compound in a Diabetic Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Blood Glucose | This compound-treated diabetic db/db mice | Significantly reduced | [1] |
| Plasma Triglycerides | This compound-treated diabetic db/db mice | Significantly reduced | [1] |
| Hepatic Gene Expression (G6Pase, PEPCK, apoC-III) | This compound-treated diabetic db/db mice | Significantly decreased | [1] |
Table 2: Comparative Efficacy of this compound and AS1842856 on Cancer Cell Colony Formation
| Cell Line | Treatment | Concentration | Result | Reference |
| BT549 (Basal-like Breast Cancer) | This compound | Not specified | Reduced colony formation | [2] |
| MDA-MB-468 (Basal-like Breast Cancer) | This compound | Not specified | Reduced colony formation | [2] |
| LN18 (Glioblastoma) | This compound | Not specified | Reduced colony formation | [2] |
| BT549 (Basal-like Breast Cancer) | AS1842856 | 200 nM, 500 nM, 1.0 µM | Dose-dependent reduction in colony formation | [2] |
| MDA-MB-468 (Basal-like Breast Cancer) | AS1842856 | 200 nM, 500 nM, 1.0 µM | Dose-dependent reduction in colony formation | [2] |
| LN229, DBTRG, A172, LN-18 (Glioblastoma) | AS1842856 | 200 nM, 500 nM, 1.0 µM | Dose-dependent reduction in colony formation | [2] |
Table 3: Comparative Effects of this compound and AS1842856 on Apoptosis-Related Gene Expression
| Cell Line | Treatment | Concentration & Duration | Gene | Result | Reference |
| BT549 | This compound | 1 µM for 4 days | FAS | Increased expression | [2] |
| MDA-MB-468 | This compound | 1 µM for 2 days | FAS | Increased expression | [2] |
| BT549 | AS1842856 | 1 µM for 48 hours | FAS, BIM | Increased expression | [2][3] |
| MDA-MB-468 | AS1842856 | 1 µM for 48 hours | FAS, BIM | Increased expression | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
In Vitro Gluconeogenesis Assay
-
Cell Line: Fao rat hepatoma cells.[1]
-
Methodology:
-
Cells are cultured to a high density.
-
Cells are washed and incubated in a glucose-free medium supplemented with gluconeogenic substrates (e.g., 1 mM pyruvate and 10 mM lactate).[1]
-
This compound is added at various concentrations to the incubation medium.
-
After a defined incubation period, the concentration of glucose in the medium is measured using a colorimetric glucose oxidase assay.[4]
-
The effect of this compound on gluconeogenesis is determined by comparing the glucose output in treated versus untreated cells.
-
Colony Formation Assay
-
Cell Lines: BT549, MDA-MB-468, LN18, and other cancer cell lines.[2]
-
Methodology:
-
A single-cell suspension is prepared, and cells are seeded at a low density (e.g., 500 cells per well in a 6-well plate) to allow for the formation of distinct colonies.[5]
-
Cells are treated with various concentrations of this compound or AS1842856.[2]
-
The cells are incubated for a period of 5 to 14 days, with the medium being changed every 2-3 days.[2][5]
-
At the end of the incubation period, the colonies are fixed with a solution like 6.0% v/v glutaraldehyde and stained with 0.5% w/v crystal violet.
-
The number of colonies (defined as a cluster of at least 50 cells) is counted.
-
The effect of the inhibitors on colony formation is expressed as a percentage of the control (untreated) cells.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA levels of target genes (e.g., G6Pase, PEPCK, apoC-III, FAS, BIM).[1][2]
-
Methodology:
-
Total RNA is extracted from treated and untreated cells or tissues using a suitable kit (e.g., Qiagen RNeasy).[2]
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]
-
qRT-PCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[2]
-
Specific primers for the target genes and a reference (housekeeping) gene (e.g., Beta-Tubulin) are used.[2]
-
The relative expression of the target genes is calculated using the 2-ΔΔCT method, normalizing to the reference gene.[2]
-
Signaling Pathways and Experimental Workflows
Foxo1 Signaling Pathway
The following diagram illustrates the central role of Foxo1 in the signaling cascade and how inhibitors like this compound intervene.
Caption: The Foxo1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines the typical experimental process for assessing the biological activity of this compound.
Caption: A generalized workflow for testing the efficacy of this compound in vitro.
References
- 1. Effects of the novel Foxo1 inhibitor this compound on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocyte Growth Factor Family Negatively Regulates Hepatic Gluconeogenesis via Induction of Orphan Nuclear Receptor Small Heterodimer Partner in Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for AS1708727
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial operational and logistical guidance for the proper disposal of the Foxo1 inhibitor, AS1708727 (CAS No. 1253226-93-5). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. As an investigational compound, this compound requires careful handling and disposal as a potentially hazardous chemical waste.
Immediate Safety Protocols
Before handling this compound, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All manipulations of solid this compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must be managed through your institution's Environmental Health and Safety (EHS) office. The following steps outline a general procedure compliant with the Resource Conservation and Recovery Act (RCRA) guidelines for investigational drugs.[1]
-
Initial Consultation with EHS : Before beginning any disposal process, contact your institution's EHS office. They will provide specific guidance on waste classification, labeling, and pickup scheduling. Inform them that you will be disposing of an investigational bioactive small molecule, this compound (CAS No. 1253226-93-5).
-
Waste Segregation and Collection : All waste contaminated with this compound must be segregated from general laboratory trash. This includes unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and rinsate from cleaning contaminated glassware.
-
Containerization of Waste :
-
Solid Waste : Place unused or expired solid this compound in its original container, if possible. Other solid waste, such as contaminated gloves and wipes, should be collected in a designated, compatible hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a sealable, chemical-resistant container (e.g., a glass or plastic bottle). Do not mix with other chemical waste streams unless approved by EHS.
-
Sharps Waste : Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers : The original vial of this compound, even if empty, should be treated as hazardous waste and not disposed of in regular trash.
-
-
Labeling of Waste Containers :
-
Obtain official hazardous waste labels from your EHS office.[2]
-
Affix a label to each waste container.
-
Clearly write the full chemical name "this compound", its CAS number "1253226-93-5", and an accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound"). Avoid using abbreviations.[2]
-
Include the Principal Investigator's name, lab location, and contact information.[2]
-
-
Storage of Hazardous Waste :
-
Store all labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[2]
-
The SAA should be a secure area, away from general lab traffic, and ideally within secondary containment to prevent spills.
-
Ensure waste containers are sealed at all times, except when adding waste.
-
-
Arranging for Waste Pickup :
-
Once your waste container is ready for disposal, or approaching its fill limit, submit a chemical waste disposal request to your EHS office as per their procedure.[2]
-
EHS will then arrange for the collection of the waste by a licensed hazardous materials vendor for final disposal, which is typically high-temperature incineration.[2][3][4]
-
Data Presentation: Waste Stream Management for this compound
The following table summarizes the proper handling for different types of waste generated during research involving this compound.
| Waste Type | Description | Disposal Container |
| Unused/Expired Solid | Pure this compound powder. | Original container, placed in a labeled hazardous waste bag or drum. |
| Solutions of this compound | Any liquid containing dissolved this compound. | Labeled, sealed, and chemical-resistant liquid waste bottle. |
| Contaminated Labware | Pipette tips, microfuge tubes, gloves, wipes, etc. | Labeled solid hazardous chemical waste container. |
| Contaminated Glassware | Beakers, flasks, etc., that have come into contact with this compound. | Rinse with a suitable solvent; collect the first rinsate as hazardous liquid waste. After decontamination, glassware can be washed normally. |
| Empty Original Vials | The primary container for this compound. | Dispose of as solid hazardous chemical waste. |
Experimental Protocols
As this compound is a research compound, specific experimental protocols will vary. However, any protocol involving this compound must conclude with the decontamination and disposal steps outlined above. For instance, after a cell-based assay, the culture media containing this compound should be collected as liquid hazardous waste. Similarly, after in-vivo studies, any unused formulated doses must be disposed of as hazardous waste.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
